Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
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Overview
Description
Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester, also known by its CAS number 116920-04-8, is a chemical compound with the molecular formula C9H10NO6 and a molecular weight of 228.1788 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidinyl ester functional group. It is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the esterification of pentanedioic acid with 2,5-dioxo-1-pyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this ester into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted esters .
Scientific Research Applications
Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its reactivity with various biological molecules. It can form covalent bonds with amines and other nucleophiles, making it useful in bioconjugation and cross-linking applications. The molecular targets include proteins and enzymes, where it can modify their activity and function .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl glutarate: Another ester used in cross-linking and bioconjugation.
N-hydroxysuccinimide esters: A class of compounds with similar reactivity and applications.
Pyrrolidone carboxylic acid derivatives: Compounds with similar structural features and uses
Uniqueness
Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester stands out due to its specific ester functional group, which provides unique reactivity and stability. Its ability to form stable covalent bonds with biological molecules makes it particularly valuable in bioconjugation and cross-linking applications .
Properties
Molecular Formula |
C9H10NO6- |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14)/p-1 |
InChI Key |
NWAGXLBTAPTCPR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
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